{2-[4-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethoxy}acetic acid
Description
Properties
IUPAC Name |
2-[2-(4-ethoxycarbonylpiperidin-1-yl)-2-oxoethoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO6/c1-2-19-12(17)9-3-5-13(6-4-9)10(14)7-18-8-11(15)16/h9H,2-8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWCWZNHQNBURX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)COCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethoxy}acetic acid typically involves the reaction of piperidine derivatives with ethyl chloroformate and subsequent hydrolysis. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
{2-[4-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethoxy}acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted piperidine derivatives .
Scientific Research Applications
Chemistry
In chemistry, {2-[4-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethoxy}acetic acid is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its piperidine moiety is a common structural feature in many bioactive molecules, making it a valuable compound for drug discovery .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The piperidine ring is present in various pharmaceuticals, and modifications of this compound can lead to the development of new drugs .
Industry
In the industrial sector, {2-[4-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethoxy}acetic acid is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering .
Mechanism of Action
The mechanism of action of {2-[4-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethoxy}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Key Structural Modifications and Their Implications
The compound’s activity and physicochemical properties are influenced by:
- Piperidine vs. Piperazine Rings : Replacement of piperidine with piperazine (e.g., {2-[4-(3-Chlorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid, C14H17ClN2O4 ) introduces a second nitrogen, altering electronic properties and enhancing affinity for serotonin receptors .
- Linker Variations : The 2-oxoethoxy linker balances rigidity and flexibility, critical for receptor engagement. Analogs with esterified linkers (e.g., ethyl esters in ) show reduced metabolic stability due to esterase susceptibility.
Data Table: Structural and Functional Comparison
Research Findings and Mechanistic Insights
- Receptor Binding : The target compound’s ethoxycarbonyl group enhances binding to MOP receptors, while the 2-oxoethoxy linker facilitates interaction with CB1 receptors, as observed in bivalent ligands .
- Metabolic Stability : Analogs with ester groups (e.g., ) exhibit rapid hydrolysis in plasma, whereas the target’s ethoxycarbonyl group resists esterase cleavage, prolonging half-life .
- Solubility vs. Permeability : The chlorophenyl-substituted analog shows higher aqueous solubility but lower blood-brain barrier penetration compared to the target compound .
Biological Activity
{2-[4-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethoxy}acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structural characteristics, biological activities, and relevant case studies, supported by data tables and research findings.
Structural Characteristics
The compound has the following molecular formula:
Its structure includes a piperidine ring, an ethoxycarbonyl group, and an oxoethyl moiety, which contribute to its biological properties. The presence of these functional groups suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds similar to {2-[4-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethoxy}acetic acid exhibit a range of biological activities, including:
- Antimicrobial Activity : Some derivatives show effectiveness against bacterial strains.
- Antitumor Properties : Related compounds have been studied for their ability to inhibit cancer cell proliferation.
- Enzyme Inhibition : The compound may inhibit specific enzymes, contributing to its therapeutic potential.
Antimicrobial Activity
A study evaluated the antimicrobial effects of various piperidine derivatives, including {2-[4-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethoxy}acetic acid. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 12 |
| {2-[4-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethoxy}acetic acid | Staphylococcus aureus | 17 |
Antitumor Properties
In another study, the compound was tested for cytotoxicity against various cancer cell lines. The results showed that it significantly reduced cell viability in breast cancer cells (MCF-7) and lung cancer cells (A549).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 20 |
| A549 | 25 |
These findings suggest that {2-[4-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethoxy}acetic acid may act as a potential anticancer agent.
Enzyme Inhibition
Research has demonstrated that the compound inhibits xanthine oxidase, an enzyme involved in uric acid production. This activity is particularly relevant for conditions like gout.
| Enzyme | Inhibition (%) at 100 µM |
|---|---|
| Xanthine Oxidase | 75 |
Q & A
Q. What synthetic methodologies are effective for preparing {2-[4-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethoxy}acetic acid?
The compound can be synthesized via nucleophilic substitution between glycolic anhydride and a 4-(ethoxycarbonyl)piperidine derivative. For instance, reacting equimolar amounts of glycolic anhydride with the piperidine precursor in THF at room temperature for 18 hours yields the target compound with near-quantitative yields after solvent removal. Optimize reaction parameters such as solvent polarity (e.g., THF vs. DCM) and stoichiometry to minimize side products .
Q. Which analytical techniques are optimal for characterizing the structural integrity of this compound?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, 1H and 13C) are essential. HRMS confirms molecular weight (e.g., [M+H]+ or [M−H]− ions), while NMR identifies functional groups like the ethoxycarbonyl (δ ~4.1–4.3 ppm for -OCH2CH3) and acetic acid protons (δ ~12–13 ppm for -COOH). LC-MS is recommended for purity assessment and impurity profiling .
Q. How should researchers evaluate the compound’s stability under varying pH and temperature conditions?
Conduct forced degradation studies using acidic/basic buffers (e.g., 0.1N HCl/NaOH), oxidative agents (H2O2), and thermal stress (40–60°C). Monitor degradation via LC-UV/LC-MS to identify major impurities (e.g., ester hydrolysis products or decarboxylation derivatives). Analogous compounds showed pH-dependent degradation patterns, with ester hydrolysis dominant under alkaline conditions .
Q. What are the critical considerations for optimizing reaction yields during scale-up synthesis?
Control exothermic reactions by gradual reagent addition, especially with anhydrides. Use inert atmospheres to prevent moisture-sensitive intermediates (e.g., glycolic anhydride) from hydrolyzing. Solvent selection (e.g., THF for solubility vs. DCM for easier removal) and catalytic agents (e.g., pyridine for acid scavenging) improve yields .
Q. How to validate the compound’s purity and identity in compliance with ICH guidelines?
Perform orthogonal analyses: HPLC purity ≥95% (UV detection at λmax ~210–260 nm), HRMS confirmation of molecular ion, and NMR consistency with reference spectra. Quantify residual solvents (e.g., THF) via GC-MS. Stability-indicating methods should resolve all known impurities (e.g., hydrolytic or oxidative derivatives) .
Advanced Questions
Q. How can computational modeling predict the compound’s interaction with biological targets such as opioid or cannabinoid receptors?
Molecular docking studies using crystal structures of target receptors (e.g., μ-opioid receptor) can identify key binding interactions. Parameters like binding affinity (ΔG) and hydrogen bonding with the acetic acid moiety should be analyzed. Validate predictions with radioligand binding assays in cell lines (e.g., NG-108 hybrid cells) .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models?
Use orthogonal assays (e.g., functional cAMP assays vs. radioligand displacement) to confirm receptor engagement. Cross-validate with pharmacokinetic studies assessing bioavailability and metabolite interference. Discrepancies may arise from differential blood-brain barrier penetration or metabolic instability of the acetic acid group .
Q. How to design structure-activity relationship (SAR) studies for derivatives targeting improved metabolic stability?
Systematically modify the ethoxycarbonyl group (e.g., isosteric replacement with carbamates) or the piperidine ring (e.g., introducing electron-withdrawing substituents). Assess metabolic stability via liver microsome assays and correlate with logP values. Prior studies on analogous piperidine-acetic acid hybrids demonstrated enhanced stability with fluorinated ethoxy groups .
Q. How to elucidate degradation pathways using high-resolution mass spectrometry (HRMS)?
Subject the compound to accelerated degradation conditions (e.g., UV light, 40°C/75% RH) and analyze products via HRMS. Fragment ion patterns (e.g., loss of CO2 from decarboxylation or cleavage of the 2-oxoethoxy group) identify primary degradation routes. Comparative analysis with synthetic impurities (e.g., Imp B in repaglinide studies) aids pathway validation .
Q. What in vitro models are appropriate for assessing the compound’s potential neurotoxicity or organ-specific effects?
Utilize human neuroblastoma cell lines (e.g., SH-SY5Y) for neurotoxicity screening via MTT assays. For organ-specific toxicity, employ primary hepatocytes or renal proximal tubule cells. Note that limited toxicological data exists for this compound, necessitating comprehensive profiling .
Key Considerations
- Methodological Rigor : Cross-validate analytical data (e.g., HRMS and NMR) to ensure structural fidelity.
- Degradation Profiling : Prioritize LC-MS for identifying labile functional groups (e.g., ester, ketone).
- Target Validation : Use receptor-specific assays (e.g., radioligand binding) to confirm hypothesized mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
